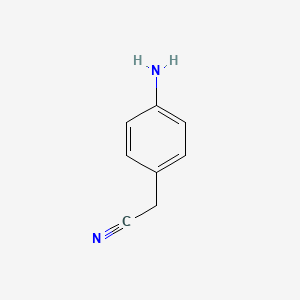

4-Aminobenzyl cyanide

説明

Historical Context and Significance of the 4-Aminobenzyl Cyanide Scaffold in Organic Chemistry

The historical significance of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry, particularly those involving the synthesis and modification of benzyl (B1604629) cyanides. The parent compound, benzyl cyanide, can be produced through the Kolbe nitrile synthesis, a reaction between benzyl chloride and sodium cyanide. wikipedia.org This classic method highlights the long-standing utility of cyanide as a reagent for introducing a one-carbon unit, which can then be further elaborated.

The core structure of benzyl cyanide is a precursor to numerous compounds, and its reactions are characteristic of nitriles. wikipedia.org For instance, it can be hydrolyzed to yield phenylacetic acid or used in the Pinner reaction to form phenylacetic acid esters. wikipedia.org The methylene (B1212753) group adjacent to the phenyl ring and nitrile is an "active methylene unit," making it susceptible to a variety of base-induced reactions that form new carbon-carbon bonds. wikipedia.org

The introduction of an amino group at the para-position to create the this compound scaffold significantly broadens its synthetic potential. This bifunctional molecule contains two key reactive sites: the nucleophilic amino group and the electrophilic carbon of the nitrile group (after hydrolysis or other transformations). This duality allows it to be used as a versatile building block, or scaffold, for constructing more complex molecules through sequential or orthogonal chemical modifications. For example, the amino group can be readily converted into a wide array of other functional groups or used as a handle for building larger molecular architectures, such as through the formation of Schiff bases. researchgate.net The nitrile group, meanwhile, serves as a precursor to carboxylic acids, amines, and other functionalities. wikipedia.org This inherent versatility established the this compound scaffold as a valuable component in the synthetic organic chemist's toolbox.

Scope and Relevance of this compound in Contemporary Chemical and Biological Research

In modern chemical research and industry, this compound continues to be a relevant intermediate for the synthesis of a variety of products. Its applications span from industrial chemicals to complex pharmaceutical agents.

Chemical Industry Applications: this compound serves as a precursor in the production of various commodity and fine chemicals.

Succinic Acid: It is used in the preparation of succinic acid, an important platform chemical used to produce biodegradable polyesters. nih.gov

Dyes and Pigments: The compound is also employed in the synthesis of dyes and pigments, contributing to the coloration of textiles and inks. myskinrecipes.com

Biological and Medicinal Chemistry Research: The this compound scaffold is a key starting material in the synthesis of numerous biologically active compounds and pharmaceuticals. atamanchemicals.com The amino group provides a convenient point for derivatization to build molecules that can interact with biological targets.

Pharmaceutical Intermediates: It is a crucial intermediate in the production of several drugs. myskinrecipes.com A notable example is its role in the synthesis of Prazosin, an alpha-blocker medication used to treat high blood pressure. myskinrecipes.com

Antiviral Research: Derivatives of the aminobenzyl scaffold have been investigated for their potential as antiviral agents. For instance, research into novel anti-influenza agents has explored compounds derived from related structures, such as 4-[(quinolin-4-yl)amino]benzamide derivatives. nih.gov The development of such molecules often relies on the reactivity of the amino group found in scaffolds like this compound. Studies have also shown that other scaffolds containing an amino group, like 4-aminopiperidines, are potent inhibitors of influenza A virus entry. nih.gov This highlights the importance of the amino functional group in this area of drug discovery. In one study, a dihydro-1-(4-aminobenzyl)triazine analog demonstrated anti-HIV-1 activity, further illustrating the utility of the 4-aminobenzyl moiety in designing bioactive compounds. mdpi.com

The compound's ability to participate in reactions like the Strecker synthesis of α-amino nitriles further underscores its relevance as a versatile component in creating libraries of compounds for biological screening. acgpubs.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-aminophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRFIYBUQBHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188923 | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-25-0 | |

| Record name | 4-Aminobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminobenzyl Cyanide and Its Derivatives

Reductive Synthesis Routes to 4-Aminobenzyl Cyanide

The reduction of the nitro group in p-nitrobenzyl cyanide is a primary and extensively studied method for the synthesis of this compound. This transformation can be achieved through various reductive pathways, including catalytic hydrogenation and chemical reduction using different reagents.

Catalytic Hydrogenation of p-Nitrobenzyl Cyanide

Catalytic hydrogenation stands as a common and efficient method for the reduction of aromatic nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst to selectively reduce the nitro group to an amine without affecting the cyanide moiety.

The catalytic reduction of p-nitrobenzyl cyanide to this compound is typically performed using catalysts such as palladium on charcoal (Pd/C) or Raney Nickel. mdpi.comrsc.org The reaction is generally carried out in a solvent like dioxane or an alcohol at room temperature under hydrogen pressure. mdpi.com While effective, the use of 10% palladium on charcoal for the reduction of p-nitrobenzyl cyanide has been reported to sometimes yield complex mixtures, necessitating careful control of reaction conditions for selective transformation. mdpi.com In some cases, the remainder of the product can be an intractable pitch, complicating purification. mdpi.com

Selective hydrogenation is crucial, especially when other reducible functional groups are present in the molecule. For instance, the p-nitrobenzyl group can be selectively removed by catalytic hydrogenation in the presence of other sensitive groups like benzylidene, highlighting the method's potential for chemoselectivity. acs.org Supported palladium catalysts are often favored for the selective reduction of nitro groups on aromatic rings that contain other reducible substituents.

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| 10% Pd/C | p-Nitrobenzyl cyanide derivative | This compound derivative | H₂, Room Temp., 60 p.s.i., Dioxane | 50% (of amine) | mdpi.com |

| Raney Ni | 4-Nitrobenzyl alcohol | 4-Aminobenzyl alcohol | Hydrazine (B178648) hydrate (B1144303), Isopropanol, 85°C | 91.1% | rsc.org |

Other Reductive Pathways for Aromatic Nitriles

Beyond catalytic hydrogenation, several other reductive methods are employed for the synthesis of this compound from its nitro precursor. These methods often utilize chemical reducing agents and offer alternatives that may be more suitable for specific laboratory or industrial scales, or for substrates incompatible with catalytic hydrogenation.

One classic and high-yielding method is the reduction of p-nitrobenzyl cyanide using tin (Sn) and hydrochloric acid (HCl). mdpi.comdss.go.th This procedure is known to produce a very pure aminonitrile in high yield. mdpi.com Another approach involves the use of ammonium (B1175870) formate (B1220265) with zinc dust, which also effectively reduces the nitro group to an amine. dss.go.th

More specialized reagents have also been developed. For example, lithium cobalt(I) phthalocyanine (B1677752) has been used to reduce p-nitrobenzyl cyanide in methanol (B129727) at room temperature, achieving a 95% yield of this compound after 62 hours. weebly.com This reaction proceeds under a nitrogen atmosphere. weebly.com

Furthermore, borane-based reducing agents can be employed. A method utilizing a borane (B79455) generated in-situ from sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) in a solvent like tetrahydrofuran (B95107) (THF) has been reported for the reduction of 4-nitrobenzyl cyanide. sigmaaldrich.com This powerful reducing system affects both the nitro and the nitrile groups, yielding 4-nitrophenylethylamine. sigmaaldrich.com

| Reagent(s) | Substrate | Product | Conditions | Yield | Reference |

| Sn / HCl | p-Nitrobenzyl cyanide | This compound | N/A | High | mdpi.com |

| Li Co(I) Phthalocyanine | p-Nitrobenzyl cyanide | This compound | Methanol, 20°C, 62h | 95% | weebly.com |

| NaBH₄ / BF₃·Et₂O | 4-Nitrobenzyl cyanide | 4-Nitrophenylethylamine | THF | 94% | sigmaaldrich.com |

Nucleophilic Substitution Reactions in the Synthesis of Arylacetonitriles

The synthesis of arylacetonitriles, including the precursor to this compound, frequently involves nucleophilic substitution reactions where a halide is displaced by a cyanide ion.

Synthesis of Arylacetonitriles via Nucleophilic Attack of Cyanide Ion on Halogenoalkanes

The preparation of p-nitrobenzyl cyanide, the direct precursor to this compound, can be accomplished through the reaction of a p-nitrobenzyl halide with a cyanide salt. This is a classical Sₙ2 displacement where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide.

Typically, p-nitrobenzyl chloride or bromide is reacted with sodium cyanide (NaCN) or potassium cyanide (KCN). nih.gov However, this reaction is not without its challenges. The high reactivity of p-nitrobenzyl halides combined with the strong basicity of sodium cyanide can lead to side reactions, with 4,4-dinitrostilbene being a major byproduct. acs.org To mitigate this, modified procedures have been developed. One such improvement involves using dimethyl sulfoxide (B87167) (DMSO) as the solvent and adding a controlled amount of concentrated sulfuric acid to the reaction mixture. This improved method has been reported to increase the yield of p-nitrophenylacetonitrile to 40%. acs.orgencyclopedia.pub The use of phase-transfer catalysts can also enhance the availability of the cyanide ion in the organic phase. nih.gov

| Reactants | Solvent | Conditions/Additives | Product | Yield | Reference |

| p-Nitrobenzyl halide, NaCN | DMSO | Conc. H₂SO₄ | p-Nitrophenylacetonitrile | 40% | acs.orgencyclopedia.pub |

| Benzyl (B1604629) chloride, NaCN | 95% Alcohol/Water | Reflux, 4h | Benzyl cyanide | 80-90% | researchgate.net |

Advanced Synthetic Strategies for this compound Analogues

Advanced synthetic methods allow for the creation of more complex molecules based on the this compound scaffold, expanding its utility in various chemical applications.

Condensation Reactions in the Synthesis of Arylcyanomethylenequinone Oximes with Relevance to this compound Scaffolds

A significant advanced application of benzyl cyanide and its derivatives involves their use in condensation reactions to form arylcyanomethylenequinone oximes. These reactions leverage the acidity of the methylene (B1212753) protons (the CH₂ group) adjacent to both the aromatic ring and the electron-withdrawing cyanide group.

The primary method for constructing the backbone of these oximes is the condensation of benzyl cyanides with 4-unsubstituted nitroarenes. encyclopedia.pubnih.gov In a typical procedure, a 4-substituted benzyl cyanide is reacted with a nitroarene, such as nitrobenzene, in a warm alcoholic solution of a strong base like potassium hydroxide (B78521). mdpi.comnih.gov The reaction proceeds through the deprotonation of the benzyl cyanide to form a carbanion, which then attacks the nitroarene. A series of subsequent steps, including the elimination of a water molecule, leads to the formation of the final arylcyanomethylenequinone oxime product. encyclopedia.pub

This methodology allows for the synthesis of a large library of compounds by varying the substituents on both the benzyl cyanide and the nitroarene partner. mdpi.com While this one-step condensation is highly effective, another potential route involves the reaction of a corresponding quinone methide with hydroxylamine, though this is less common. mdpi.com The Knoevenagel condensation, a reaction between an active methylene compound and an aldehyde or ketone, represents a related transformation. sigmaaldrich.com For example, 4-aminophenylacetonitrile can undergo a Knoevenagel condensation with 4-dimethylaminobenzaldehyde, catalyzed by piperidine (B6355638), to form an α,β-unsaturated nitrile.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Reference |

| Benzyl cyanide | Nitrobenzene | Potassium hydroxide | Phenylcyanomethylenequinone oxime | mdpi.comnih.gov |

| 4-Substituted benzyl cyanides | 4-Unsubstituted nitroarenes | Potassium hydroxide | Arylcyanomethylenequinone oximes | mdpi.com |

| Phenylacetonitriles | 4-Unsubstituted nitroarenes | KF/nano-γ-Al₂O₃ | Arylcyanomethylenequinone oximes | rsc.org |

| 4-Aminophenylacetonitrile | 4-Dimethylaminobenzaldehyde | Piperidine | α,β-Unsaturated nitrile |

Trifluoromethylation Reactions Utilizing this compound Precursors

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. While direct trifluoromethylation of this compound is not extensively documented in readily available literature, the amino group can be protected to allow for subsequent trifluoromethylation reactions on the aromatic ring. For instance, N,N-bis-substituted anilines are suitable substrates for reactions with trifluoromethanesulfenyl chloride (CF3SCl) to introduce a SCF3 group onto the aromatic ring. beilstein-journals.org This suggests that a protected form of this compound could undergo similar transformations.

Furthermore, trifluoromethylation reactions can be achieved using various reagents and catalysts. For example, the use of CF3SiMe3 can be catalyzed by cyanide ions, although this may lead to competing side reactions. beilstein-journals.org Silver-mediated oxidative trifluoromethylation of alcohols and phenols to form trifluoromethyl ethers has also been reported, highlighting a potential pathway for modifying derivatives of this compound that incorporate hydroxyl functionalities. researchgate.net A proposed mechanism for the trifluoromethylation of arylboronic acids involves the copper(I)-catalyzed formation of a trifluoromethyl radical. dokumen.pub This radical can then react with a copper(II) species to form a Cu(III)CF3 intermediate, which subsequently undergoes transmetalation and reductive elimination to yield the trifluoromethylated arene. dokumen.pub

Preparation of 1,2,4-Triazole (B32235) and Isatin (B1672199) Derivatives from Substituted Benzyl Cyanides

Substituted benzyl cyanides, including this compound, are valuable precursors for the synthesis of various heterocyclic compounds, notably 1,2,4-triazoles and isatin derivatives.

1,2,4-Triazole Synthesis:

The synthesis of 1,2,4-triazole derivatives can be achieved through several methods starting from benzyl cyanides. One common approach involves the conversion of the benzyl cyanide to an ethyl imidate hydrochloride by reacting it with absolute ethanol (B145695) in the presence of HCl gas. nih.gov This intermediate can then be reacted with ethyl carbazate (B1233558) to form an ethoxycarbonylhydrazone. nih.gov Subsequent treatment with hydrazine hydrate leads to the formation of a 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one derivative. nih.govscispace.com

Another method involves the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of organic solvents to yield N4-amino-1,2,4-triazoles. scispace.com Additionally, 1,2,4-triazoles can be synthesized from the reaction of amidrazones with cyclic ketones using p-toluenesulfonic acid as a catalyst. nih.gov

| Starting Material | Reagents | Product | Reference |

| Substituted Benzyl Cyanide | 1. HCl, Ethanol 2. Ethyl Carbazate 3. Hydrazine Hydrate | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one | nih.govscispace.com |

| Substituted Aryl Hydrazides | Hydrazine Hydrate, Microwave | N4-amino-1,2,4-triazole | scispace.com |

| Amidrazones | Cyclic Ketones, p-TSA | Spiro-type 1,2,4-triazole | nih.gov |

Isatin Derivative Synthesis:

Isatin and its derivatives can also be synthesized from precursors derived from benzyl cyanides. For instance, 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, prepared from substituted benzyl cyanides, can be condensed with isatin or its derivatives in the presence of glacial acetic acid to produce Schiff bases. nih.govrjptonline.org These Schiff bases can be further reacted with formaldehyde (B43269) and a secondary amine like piperidine to form N-Mannich bases. nih.govrjptonline.org

The synthesis of isatin itself can be accomplished through various named reactions such as the Sandmeyer, Stolle, and Gassman methodologies, although these can suffer from a lack of regioselectivity. wright.edu A more recent method developed by Hewawasam and Meanwell offers better regiochemical control and is less sensitive to the electronic nature of the substituents on the aromatic ring. wright.edu

| Precursor | Reagents | Product | Reference |

| 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Isatin/Substituted Isatin, Acetic Acid | Schiff Base of Isatin | nih.govrjptonline.org |

| Schiff Base of Isatin | Formaldehyde, Piperidine | N-Mannich Base of Isatin | nih.govrjptonline.org |

Multi-step Total Synthesis of Complex Molecular Scaffolds Incorporating Aminobenzyl Moieties

The aminobenzyl moiety, present in this compound, is a key structural feature in numerous complex natural products and bioactive molecules. Its incorporation is a critical step in their total synthesis. The Mannich reaction, for example, is a powerful tool for constructing C-C and C-N bonds and is frequently employed in the synthesis of complex molecules, including those with aminobenzyl fragments. researchgate.net

The total synthesis of communesin alkaloids and perophoramidine (B1225730) showcases the strategic use of indole (B1671886) and isatin derivatives, which can be related back to benzyl cyanide precursors. nih.gov For instance, the synthesis might involve the coupling of a tryptamine (B22526) derivative with an isatin derivative to construct a diazoamide intermediate. nih.gov The development of novel methodologies and strategies for the total synthesis of such bioactive complex molecules is an active area of research. nih.gov

Furthermore, the synthesis of imipridone derivatives, which have shown anticancer activity, utilizes precursors like 4-(3-aminobenzyl)-7-(3,5-difluorobenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, highlighting the importance of the aminobenzyl scaffold in medicinal chemistry. google.com

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to enhance sustainability and reduce environmental impact.

Solvent-Free Reaction Conditions for Enhanced Sustainability

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several synthetic transformations involving precursors related to this compound have been successfully carried out under solvent-free conditions. For example, the synthesis of benzoxazoles and benzothiazoles can be achieved by grinding an aldehyde with o-aminophenol or o-aminothiophenol in the presence of a potassium ferrocyanide catalyst at room temperature. acgpubs.org This method is efficient, with reactions completing in a few minutes and providing high yields. acgpubs.org

Mechanochemistry, which involves reactions conducted by grinding solids together, is another solvent-free technique. It has been used for the synthesis of various compounds, including amino esters, hydrazones, and peptides. researchgate.net The synthesis of 1,3-disubstituted ureas can be achieved by grinding an amine with carbonyl diimidazole in a ball mill. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering advantages such as rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. univpancasila.ac.idresearchgate.net

The synthesis of various heterocyclic compounds derived from precursors related to this compound has been successfully achieved using microwave irradiation. For instance, the synthesis of N4-amino-1,2,4-triazoles from substituted aryl hydrazides and hydrazine hydrate can be performed under microwave irradiation without any organic solvent. scispace.com Similarly, the one-pot synthesis of polyarylpyrrole derivatives can be achieved by reacting chalcones, aldehydes, and ammonium acetate (B1210297) in the presence of sodium cyanide under microwave irradiation. unit.no This method is notable for its short reaction times and high yields. unit.no The synthesis of 4,6-disubstituted-pyrimidines via the cyclocondensation of chalcones with thiourea (B124793) can also be performed under microwave conditions. researchgate.net

Catalytic Green Synthesis Methods for Reduced Environmental Impact

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing derivatives related to this compound, various catalytic green methods have been developed.

For the synthesis of pyrimido[1,2-b] rjptonline.orgCurrent time information in Bangalore, IN.benzazole-3-carbonitriles, a three-component reaction of 2-aminobenzimidazole (B67599) or 2-aminobenzothiazole, an aldehyde, and malononitrile (B47326) can be catalyzed by magnesium oxide and 12-tungstophosphoric acid. researchgate.net These catalysts can often be recycled and reused. researchgate.net

Water, as a benign and environmentally friendly solvent, is often used in catalytic green synthesis. For example, the synthesis of 2H-indazolo[2,1-b]phthalazinetrione derivatives can be carried out in water using alum as a catalyst. mdpi.com Similarly, the synthesis of aminoindolizine derivatives has been achieved in aqueous media using a copper chloride catalyst. mdpi.com

The synthesis of 4-amino-2,6-dichloro-alpha-(4-chlorphenyl) benzyl cyanide utilizes a phase transfer catalyst like benzyl triethyl ammonium bromide in a polar aprotic solvent, followed by a reduction reaction using a catalyst such as iron trichloride (B1173362) on a carrier. google.com

Mechanistic Organic Chemistry of the Nitrile Functionality in this compound

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity dictates its reactivity, making it susceptible to nucleophilic attack at the carbon atom.

Strong nucleophiles, such as hydride ions from reducing agents and organometallic reagents like Grignard reagents, readily add to the electrophilic carbon of the nitrile group.

Hydride Addition: The reduction of nitriles with powerful hydride-donating agents like lithium aluminum hydride (LiAlH₄) is a standard method for the synthesis of primary amines. libretexts.orgchemistrysteps.com The reaction proceeds through two consecutive nucleophilic additions of a hydride ion (H⁻). The initial addition to the nitrile carbon forms an imine anion intermediate. This intermediate, still possessing a carbon-nitrogen double bond, undergoes a second hydride addition to yield a dianion. Subsequent acidic workup protonates the dianion to furnish the primary amine, in this case, 2-(4-aminophenyl)ethan-1-amine. libretexts.orgopenstax.org

Grignard Reagent Addition: Grignard reagents (R-MgX) react with nitriles to produce ketones after a hydrolysis step. masterorganicchemistry.comleah4sci.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.orgmasterorganicchemistry.com This intermediate is then hydrolyzed, typically with aqueous acid, to yield a ketone. libretexts.orgleah4sci.com For instance, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(4-aminophenyl)propan-2-one.

| Reagent | Product Type | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 1. Anhydrous ether or THF |

| 2. Aqueous acid workup | ||

| Grignard Reagent (R-MgX) | Ketone | 1. Anhydrous ether or THF |

| 2. Aqueous acid workup |

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 4-aminophenylacetic acid, under either acidic or basic conditions. libretexts.orgchemistrysteps.com This transformation proceeds through an amide intermediate, 2-(4-aminophenyl)acetamide. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers lead to the formation of an imidic acid, which then tautomerizes to the more stable amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels an amide anion (⁻NH₂) as the leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. openstax.orgchemistrysteps.com

| Condition | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, HCl) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, KOH) | Amide | Carboxylic Acid |

As mentioned in section 3.1.1, the complete reduction of the nitrile group in this compound to a primary amine, 2-(4-aminophenyl)ethan-1-amine, is effectively achieved using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org

The mechanism involves the nucleophilic addition of a hydride ion to the polar C≡N bond, which results in the formation of an imine anion. This intermediate still contains a C=N double bond and therefore undergoes a second nucleophilic addition of a hydride ion to give a dianion. libretexts.orgopenstax.org The dianion intermediates are stabilized by complexation with the aluminum species. The final step is the protonation of the dianion by the addition of water during the workup to yield the primary amine. libretexts.org

Reactivity and Transformations of the Amino Group in this compound

The primary aromatic amino group (-NH₂) in this compound is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Aromatic primary amines, such as this compound, react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. researchgate.net This process is known as diazotization. The resulting 4-(cyanomethyl)benzenediazonium salt is a highly useful intermediate. researchgate.net

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium ion, which has a nitrogen-nitrogen triple bond. masterorganicchemistry.com

Diazonium salts are valuable synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer reactions. researchgate.netmasterorganicchemistry.com For example, treatment of the 4-(cyanomethyl)benzenediazonium salt with copper(I) cyanide (CuCN) would introduce a second nitrile group, yielding 4-(cyanomethyl)benzonitrile. Similarly, reactions with copper(I) halides (CuCl, CuBr) can be used to introduce chloro and bromo substituents, respectively. masterorganicchemistry.com

| Reagent | Product | Reaction Name |

| NaNO₂, HCl (0-5 °C) | Diazonium Salt | Diazotization |

| CuCN | Aryl Nitrile | Sandmeyer Reaction |

| CuCl | Aryl Chloride | Sandmeyer Reaction |

| CuBr | Aryl Bromide | Sandmeyer Reaction |

| H₂O, heat | Phenol | - |

| HBF₄, heat | Aryl Fluoride | Schiemann Reaction |

| H₃PO₂ | Arene (reduction) | - |

The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it nucleophilic, allowing it to undergo acylation and alkylation reactions.

Acylation: Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For example, the reaction of this compound with acetyl chloride in the presence of a base (like pyridine or triethylamine) would yield N-(4-(cyanomethyl)phenyl)acetamide. The base is necessary to neutralize the hydrochloric acid byproduct.

Alkylation: The amino group can also be alkylated by reaction with alkyl halides. However, direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of mono- and polyalkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. More controlled alkylation can be achieved through other methods, such as reductive amination or using specific catalytic systems. For instance, chromium complexes have been used to catalyze the N-alkylation of amines with alcohols. d-nb.info

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride (RCOCl) | N-Substituted Amide |

| Acid Anhydride ((RCO)₂O) | N-Substituted Amide | |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Derivatives, Analogues, and Structural Modifications of 4 Aminobenzyl Cyanide

Synthesis and Characterization of Substituted 4-Aminobenzyl Cyanide Derivatives

The core structure of this compound can be modified by introducing various substituents onto the aromatic ring or the benzylic carbon. These modifications are typically achieved through multi-step synthetic pathways, often involving the functionalization of precursor molecules.

Substitution at the benzylic position (the α-carbon of the acetonitrile (B52724) group) is a common strategy for creating derivatives. This is typically accomplished through the alkylation of a suitable benzyl (B1604629) cyanide precursor. The process often involves the deprotonation of the α-carbon using a strong base to form a carbanion, which then acts as a nucleophile to attack an alkyl or aryl halide.

A general approach for α-alkylation involves reacting a benzyl cyanide derivative with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), often facilitated by a phase-transfer catalyst. researchgate.net While direct alkylation of this compound can be complicated by the reactivity of the amino group, a more common strategy involves the alkylation of a protected precursor, such as 4-nitrobenzyl cyanide. orgsyn.orgnih.gov The nitro group serves as a precursor to the amine and deactivates the ring towards certain side reactions.

Table 1: Examples of α-Alkylated Benzyl Cyanide Derivatives

| Derivative Name | Alkylating Agent | Base |

|---|---|---|

| 2-Phenylpropanenitrile | Methyl iodide | Sodium amide |

| 2-Phenylbutanenitrile | Ethyl bromide | Potassium tert-butoxide |

This table presents illustrative examples of α-alkylation on the parent benzyl cyanide structure to demonstrate the general synthetic principle.

Introducing halogens and other functional groups onto the aromatic ring of this compound is crucial for creating a wide range of derivatives. The synthesis of these compounds often begins with an already substituted benzene (B151609) ring, which is then elaborated to introduce the aminobenzyl cyanide functionality.

For instance, the synthesis of a halogenated derivative like 4-amino-3-chlorobenzyl cyanide would typically start from a substituted aniline, such as 2-chloro-4-nitroaniline. This precursor undergoes a series of reactions, such as a Sandmeyer reaction to replace the amino group with a halide, followed by steps to introduce the cyanomethyl group and subsequent reduction of the nitro group. A more direct route involves the nitration of a substituted benzyl cyanide. For example, p-chlorobenzyl cyanide can be synthesized by reacting 4-chlorobenzyl chloride with sodium cyanide. wikipedia.org This intermediate can then be nitrated and subsequently reduced to form a halogenated this compound derivative.

The synthesis of 4-nitrobenzyl cyanide itself is a key precursor step for many derivatives. It is typically prepared by the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids. orgsyn.orggoogle.com This nitro-intermediate can then be catalytically hydrogenated to yield this compound. By starting with ring-substituted benzyl cyanides, a variety of functionalized this compound derivatives can be accessed following this nitration-reduction sequence. google.com

Functionalization of the Amino and Cyanide Moieties for Diverse Structures

The amino (-NH₂) and cyanide (-C≡N) groups are the primary sites for functionalization, offering pathways to a vast number of structurally diverse molecules.

The primary amino group of this compound is nucleophilic and can readily undergo reactions such as acylation and alkylation.

N-Acylation: The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a fundamental transformation in organic synthesis. nih.gov For example, reacting this compound with acetyl chloride would produce N-(4-(cyanomethyl)phenyl)acetamide. These reactions are often high-yielding and provide a straightforward method for introducing a wide range of acyl groups. nih.gov

N-Alkylation: N-alkylated derivatives can be prepared through several methods. Direct alkylation with alkyl halides can occur but may lead to over-alkylation. A more controlled method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.

The cyanide group is a versatile functional group that can be transformed into several other moieties through various reactions. libretexts.orgchemistrysteps.comlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The initial product is an amide intermediate, which can be isolated under controlled conditions. This transforms this compound into (4-aminophenyl)acetic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts this compound into 2-(4-aminophenyl)ethan-1-amine, introducing a second amino group to the molecule.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. youtube.com For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, produce 1-(4-aminophenyl)propan-2-one.

Table 2: Key Transformations of the Cyanide Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

Isosteric and Bioisosteric Analogues of the this compound Scaffold

Isosteric and bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing atoms or groups with others that have similar physical or chemical properties, with the goal of enhancing desired properties. u-tokyo.ac.jpdrughunter.comcambridgemedchemconsulting.com This concept can be applied to the this compound scaffold to design novel analogues.

Nitrile Group Analogues: The nitrile group is electron-withdrawing and a hydrogen bond acceptor. In drug design, the nitrile group is sometimes considered a bioisostere for a carbonyl group or other polar functionalities. A particularly important bioisosteric replacement for the carboxylic acid group (which can be formed from the nitrile via hydrolysis) is the tetrazole ring. wikipedia.org Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They can be synthesized directly from nitriles by reaction with an azide (B81097) source, such as sodium azide, often with a catalyst. organic-chemistry.org Therefore, an important analogue of this compound is 5-((4-aminophenyl)methyl)-1H-tetrazole.

Amino Group Analogues: The amino group is a classical functional group for bioisosteric replacement. According to the principles of classical bioisosteres, the -NH₂ group can be replaced by groups of similar size and electronic character, such as a hydroxyl group (-OH), a thiol group (-SH), or a methyl group (-CH₃). u-tokyo.ac.jp This would lead to analogues like 4-hydroxybenzyl cyanide or 4-methylbenzyl cyanide.

Phenyl Ring Analogues: The central phenyl ring can be replaced by various aromatic heterocyclic rings, which are often considered bioisosteres. nih.gov Examples include replacing the benzene ring with pyridine, thiophene (B33073), or pyrimidine (B1678525) to create heteroaromatic analogues. This modification can significantly alter the electronic distribution, polarity, and metabolic stability of the molecule.

Amide Bond Isosteres: For N-acylated derivatives of this compound, the resulting amide bond can be replaced by a variety of non-classical bioisosteres to improve properties like metabolic stability. nih.gov Common amide isosteres include heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, as well as functional groups like fluoroalkenes or trifluoroethylamines. drughunter.comcambridgemedchemconsulting.com

Thiophene Analogues and Other Heterocyclic Isosteres

In the context of this compound, replacing the phenyl ring with a thiophene ring would result in aminothienylacetonitrile isomers (e.g., 2-amino-5-cyanomethylthiophene). Conceptually, the synthesis of such analogues could follow established routes for thiophene synthesis, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. nih.gov

Other heterocyclic isosteres that could theoretically replace the phenyl ring in this compound include, but are not limited to, furan, pyrrole, thiazole (B1198619), and pyridine. Each of these heterocycles would impart unique electronic and steric properties to the resulting molecule, potentially leading to novel pharmacological activities. However, a comprehensive search of scientific literature did not yield specific studies detailing the synthesis or biological evaluation of these heterocyclic analogues of this compound.

Table 1: Conceptual Heterocyclic Isosteres of this compound

| Heterocyclic Ring | Potential Isostere Name | Key Properties |

|---|---|---|

| Thiophene | Aminothienylacetonitrile | Similar size and electronics to the phenyl ring, potential for altered metabolism. nih.gov |

| Furan | Aminofuranylacetonitrile | More polar than thiophene, may influence solubility. |

| Pyrrole | Aminopyrrolylacetonitrile | Can act as a hydrogen bond donor, potentially altering receptor interactions. |

| Thiazole | Aminothiazolylacetonitrile | Contains both sulfur and nitrogen, offering unique electronic properties. cambridgemedchemconsulting.com |

Structural Bioisosteres for Pharmacological Applications

Bioisosterism extends beyond the simple replacement of rings to include modifications of functional groups to enhance desired pharmacological properties while minimizing undesirable effects. For the this compound scaffold, several bioisosteric modifications could be envisioned to explore its potential in various therapeutic areas.

For instance, the nitrile group could be replaced with other functionalities known to act as bioisosteres, such as a tetrazole, an oxadiazole, or a thiazole ring. These replacements can mimic the steric and electronic properties of the nitrile while offering different metabolic profiles and interaction capabilities with biological targets. drughunter.com

Similarly, the primary amino group could be modified or replaced to alter the molecule's basicity, polarity, and hydrogen bonding capacity. Acylation, alkylation, or incorporation into a heterocyclic system are common strategies to achieve these modifications.

While these strategies are well-established in medicinal chemistry, their specific application to this compound and the pharmacological outcomes of such modifications have not been extensively reported in the available literature.

Conjugates and Hybrid Molecules Incorporating the this compound Core

The development of conjugates and hybrid molecules is a powerful approach in drug discovery to combine the therapeutic properties of two or more distinct pharmacophores into a single molecular entity. nih.gov This can lead to synergistic effects, improved targeting, and reduced side effects. nih.gov

The this compound core possesses functional groups—the amino and cyano moieties—that could serve as handles for conjugation to other molecules, such as peptides, polymers, or other small-molecule drugs.

Peptide Conjugates: The amino group of this compound could be coupled to the carboxylic acid terminus of a peptide via amide bond formation. mdpi.com Such peptide-drug conjugates could be designed for targeted delivery to specific cells or tissues that overexpress a particular receptor recognized by the peptide sequence. researchgate.net

Hybrid Molecules: The this compound scaffold could be linked to another pharmacophore known to have a specific biological activity, such as an anticancer or anti-inflammatory agent. researchgate.netnih.gov The resulting hybrid molecule could exhibit a dual mechanism of action or improved efficacy compared to the individual components.

Applications in Chemical Synthesis and Materials Science

4-Aminobenzyl Cyanide as a Key Intermediate in Organic Synthesis

This compound, also known as (4-aminophenyl)acetonitrile, is a versatile bifunctional molecule that serves as a valuable building block in organic chemistry. innospk.com Its structure, which features both a nucleophilic aromatic amino group and a reactive cyanomethyl group, allows it to participate in a wide array of chemical transformations. This dual reactivity makes it a sought-after intermediate for the synthesis of pharmaceuticals, fine chemicals, and complex heterocyclic systems. innospk.comalfachemch.com

While not typically a direct starting material in a single-step synthesis, the this compound structural motif is a crucial component of key intermediates used in the production of the anticoccidial drug Diclazuril and related triazine-based pharmaceuticals. The synthesis of Diclazuril often proceeds through complex, multi-step sequences involving highly substituted precursors.

For example, a patented method for preparing Diclazuril involves the synthesis of an advanced intermediate, 4-amino-2,6-dichloro-(4-chlorophenyl)benzyl cyanide. google.com This intermediate contains the fundamental this compound core, albeit with significant substitutions on the benzene (B151609) ring that are necessary for the final drug structure. The presence of this core structure underscores its importance as a foundational scaffold upon which the more complex molecular architecture of the final pharmaceutical is built. This highlights the role of the aminobenzyl cyanide framework in constructing a diverse range of medicinally active compounds.

Although some commercial sources suggest its use in the preparation of succinic acid, the primary and well-documented application of this compound in the synthesis of fine chemicals is as a direct precursor to 4-aminophenylacetic acid. innospk.comorgsyn.org This transformation is a classic example of nitrile hydrolysis, a fundamental reaction in organic synthesis.

The nitrile group (-C≡N) of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group (-COOH), thereby forming 4-aminophenylacetic acid. orgsyn.org This product is a valuable fine chemical and a significant intermediate in its own right, serving as a building block for various pharmaceuticals, including enzyme inhibitors and other therapeutic agents. google.comresearchgate.netchemicalbook.com The production of 4-aminophenylacetic acid from its nitrile precursor is a more direct and chemically straightforward application than a complex conversion to succinic acid. innospk.com

| Reactant | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Nitrile Hydrolysis | 4-Aminophenylacetic acid | Precursor for pharmaceuticals and other fine chemicals. chemicalbook.com |

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of a wide variety of heterocyclic compounds. mdpi.com The aromatic amine provides a nucleophilic center, while the methylene (B1212753) group adjacent to the nitrile is activated (acidic), making it reactive toward electrophiles and a participant in cyclization reactions. youtube.com

Quinazolines: The this compound scaffold can be utilized in the construction of quinazolines, a class of heterocycles with significant pharmacological properties. researchgate.netuob.edu.ly Synthetic strategies often involve the reaction of the amino group and the activated methylene or nitrile with reagents that provide the remaining atoms for the second ring. For instance, condensation reactions with orthoesters, acid chlorides, or other carbonyl compounds can lead to the formation of the fused pyrimidine (B1678525) ring characteristic of quinazolines. nih.gov

Pyrimidines: The cyanomethyl portion of the molecule is a key synthon for building pyrimidine rings. nih.gov The nitrile and the adjacent active methylene group can react with 1,3-bielectrophilic species or undergo condensation with N-C-N fragments like amidines or guanidine (B92328) to form the pyrimidine heterocycle. bu.edu.eggrowingscience.com Such reactions are fundamental in medicinal chemistry for creating libraries of potential drug candidates. organic-chemistry.org

| Target Heterocycle | Reactive Sites on this compound | General Reaction Type |

|---|---|---|

| Quinazolines | Aromatic Amine (-NH₂) and Cyanomethyl Group (-CH₂CN) | Cyclocondensation |

| Pyrimidines | Cyanomethyl Group (-CH₂CN) | Condensation / Cyclization |

Biological and Biomedical Research Applications

Medicinal Chemistry: 4-Aminobenzyl Cyanide as a Pharmacophore or Intermediate for Bioactive Compounds

In the field of medicinal chemistry, the this compound framework is integral to the synthesis of novel compounds with therapeutic potential. The primary amino group and the benzyl (B1604629) cyanide moiety provide reactive sites for constructing more complex molecular architectures aimed at interacting with specific biological targets.

Researchers have successfully synthesized and evaluated 1-(4-Aminobenzyl)isoquinoline derivatives as potential irreversible cyclic nucleotide phosphodiesterase (PDE) inhibitors. acs.org Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various signaling pathways. acs.org Inhibitors of these enzymes, particularly PDE5, have been investigated for treating conditions such as cardiovascular diseases and erectile dysfunction. acs.orgnih.gov

The synthesis of these derivatives involves multi-step chemical reactions where the 4-aminobenzyl group is incorporated into the isoquinoline (B145761) scaffold. acs.org The presence of the 4-aminophenyl group, in particular, has been shown to be a key structural feature for potent PDE5 inhibition in related isoquinolinone derivatives. acs.org

| Compound Class | Target Enzyme | Significance of 4-Aminobenzyl Moiety | Reference |

|---|---|---|---|

| 1-(4-Aminobenzyl)isoquinoline Derivatives | Cyclic Nucleotide Phosphodiesterases (PDEs) | Serves as a key structural component for potential irreversible enzyme inhibition. | acs.org |

| 4-Aryl-1-isoquinolinone Derivatives | Phosphodiesterase 5 (PDE5) | The 4-aminophenyl substituent resulted in potent PDE5 inhibition (IC50 = 21 nM for one derivative). | acs.org |

The development of new antiviral agents is a critical area of pharmaceutical research, with influenza viruses being a major target due to their propensity for causing seasonal epidemics and pandemics. uniroma1.it Current therapeutic options primarily include adamantanes, neuraminidase inhibitors, and viral RNA-dependent RNA polymerase inhibitors. uniroma1.it The search for novel compounds that can overcome issues like drug resistance is ongoing. nih.govfrontiersin.org While various heterocyclic compounds and natural product derivatives have been explored for their anti-influenza activity, specific research detailing the synthesis and evaluation of this compound derivatives for antiviral or anti-influenza applications was not prominent in the available literature. frontiersin.orgresearchgate.net

Hydantoin (B18101) (imidazolidine-2,4-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govekb.eg For instance, nitrofurantoin (B1679001) is a clinically used hydantoin-based antibiotic. nih.govekb.eg Research has focused on designing novel hydantoin derivatives, such as those with cationic and lipophilic components, to enhance their antimicrobial potency and ability to act on bacterial membranes. nih.gov

The synthesis of hydantoins can be achieved through methods like the Bucherer–Bergs reaction, which typically involves an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Although this compound contains a nitrile group that could potentially be chemically transformed into a precursor for hydantoin synthesis, specific examples of its direct derivatization to create hydantoin-based antimicrobials are not detailed in the provided research. However, the versatility of the hydantoin scaffold makes it a continued focus in the search for new agents to combat drug-resistant bacteria. nih.govmdpi.com

The search for novel and more effective anticancer agents is a cornerstone of medicinal chemistry. mdpi.comresearchgate.net The 4-aminophenyl moiety, which is the core of this compound, is a recognized pharmacophore in certain classes of antitumor agents. A notable example is the 2-(4-aminophenyl)benzothiazole series of compounds. nih.govnih.gov

The parent compound, 2-(4-aminophenyl)benzothiazole, has demonstrated potent and selective inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines. nih.gov Further structure-activity relationship studies revealed that substitutions on the aminophenyl ring could enhance potency and broaden the activity to other cancer cell types, including ovarian, lung, and renal cell lines. nih.gov One such analogue showed significant growth inhibition against human mammary carcinoma models in vivo. nih.gov This highlights the importance of the 4-aminophenyl structure, a key component of this compound, in the design of new anticancer therapeutics.

Biochemical Studies Involving this compound Derivatives

Derivatives of this compound are valuable tools in biochemical studies, particularly for investigating enzyme function and identifying potential therapeutic leads through the analysis of enzyme-inhibitor interactions.

Enzyme inhibition is a fundamental mechanism for many therapeutic drugs. nih.gov Derivatives incorporating the 4-aminobenzyl or 4-aminophenyl moiety have been central to structure-activity relationship (SAR) studies aimed at optimizing enzyme inhibitory potency and selectivity. nih.gov

A clear example of this is seen in the development of 4-aryl-1-isoquinolinone derivatives as PDE5 inhibitors. acs.org SAR studies on this series revealed the critical nature of the substituent on the phenyl ring.

Positive Influence : The presence of an unsubstituted 4-aminophenyl group resulted in a compound with potent PDE5 inhibition (IC50 = 21 nM). acs.org

Negative Influence : Replacing the amino group with a methoxy, hydroxyl, or chloro group was detrimental to inhibitory activity. acs.org

Negative Influence : Modifying the amino group itself (e.g., to acetylamino, methylamino, or dimethylamino) also led to inactive compounds. acs.org

This detailed SAR analysis underscores the specific requirement of the primary aromatic amine for high-potency inhibition in this class of compounds, providing a clear roadmap for the design of future inhibitors.

| Substituent at 4-Position of Phenyl Ring | Effect on PDE Inhibitory Activity |

|---|---|

| Amino (-NH2) | Potent Inhibition |

| Methoxy (-OCH3) | Marked loss of activity |

| Hydroxyl (-OH) | Detrimental to activity |

| Chloro (-Cl) | Detrimental to activity |

| Acetylamino (-NHCOCH3) | Inactive |

| Methylamino (-NHCH3) | Inactive |

| Dimethylamino (-N(CH3)2) | Inactive |

Analytical Methodologies for 4 Aminobenzyl Cyanide

Spectroscopic Methods for Identification and Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In 4-Aminobenzyl cyanide, the benzene (B151609) ring conjugated with the amino group acts as a strong chromophore. This technique is particularly useful for quantitative analysis and for obtaining preliminary structural information.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. The position and intensity of these bands are influenced by the solvent used and the electronic transitions within the molecule. The aromatic system gives rise to intense π → π* transitions, while the presence of the amino group (an auxochrome) can cause a bathochromic (red) shift of these bands to longer wavelengths.

Table 1: Typical UV-Vis Absorption Data for Aromatic Amines

| Chromophore | Typical λmax (nm) | Type of Transition |

|---|---|---|

| Benzene Ring | ~254 | π → π* |

Note: This table provides general reference values. The exact λmax for this compound would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)nih.govuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would typically show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons on the benzene ring appear as a complex multiplet or as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The methylene protons adjacent to the cyanide group would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the nitrile group. The amino (-NH₂) protons also appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, distinct signals are expected for the methylene carbon, the nitrile carbon, and the four unique carbon atoms of the 1,4-disubstituted aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR Data | |||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | Doublet | 2H | Aromatic (Ha) |

| ~6.6 | Doublet | 2H | Aromatic (Hb) |

| ~3.6 | Singlet | 2H | -CH₂-CN |

| ~3.5 (broad) | Singlet | 2H | -NH₂ |

| ¹³C NMR Data | |||

| Chemical Shift (δ, ppm) | Assignment | ||

| ~146 | Aromatic (C-NH₂) | ||

| ~130 | Aromatic (CH) | ||

| ~118 | Nitrile (-CN) | ||

| ~115 | Aromatic (CH) | ||

| ~119 | Aromatic (C-CH₂CN) |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Chromatographic Separation and Detection Techniques

Chromatography is essential for separating this compound from reaction mixtures, impurities, or other components in a sample. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)nist.govnist.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and characteristic fragment ions. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which can be used for confirmation. nist.govnist.gov

Table 3: Key Data from Electron Ionization Mass Spectrometry of this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 132 | Molecular Ion [M]⁺ |

| 105 | Loss of HCN from the molecular ion |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is an excellent method for assessing the purity of a this compound sample. It can separate the main compound from starting materials, by-products, and degradation products. By integrating the peak areas in the resulting chromatogram, the percentage purity can be accurately calculated. Furthermore, HPLC is invaluable for reaction monitoring. Small aliquots can be taken from a reaction mixture at different time points and analyzed to track the consumption of reactants and the formation of the this compound product, allowing for reaction optimization. A similar approach is used for related compounds like 4-Aminobenzyl alcohol. sielc.com

Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Specification |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis (set at a λmax of the compound) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Ion Chromatography for Cyanide Speciation in Related Contextsnih.govcore.ac.uk

While techniques like GC and HPLC are used to analyze the intact this compound molecule, Ion Chromatography (IC) is a specialized technique used in related contexts for the determination of the cyanide anion (CN⁻). This is particularly relevant in environmental or industrial settings where one might need to measure free cyanide or cyanide released from complexes. nih.govglobalscientificjournal.com

IC is not used to measure the organic nitrile itself. Instead, it separates inorganic anions and cations. For cyanide analysis, direct detection is difficult due to the low dissociation of hydrogen cyanide. core.ac.uk Therefore, indirect methods are often used. One common approach involves the oxidation of cyanide ion to the more easily detectable cyanate (B1221674) ion (OCN⁻) using an agent like sodium hypochlorite (B82951) before chromatographic separation. core.ac.ukosti.gov Another method uses electrochemical detection with a silver working electrode, which is highly sensitive to cyanide ions. nih.gov IC is crucial for cyanide speciation, distinguishing between free cyanide, weak acid dissociable (WAD) cyanides, and total cyanide. globalscientificjournal.com

Table 5: Application of Ion Chromatography in Cyanide Analysis

| Technique | Principle | Detection Method | Application |

|---|---|---|---|

| Indirect IC | Oxidation of CN⁻ to OCN⁻ | Conductivity Detector | Determination of total or free cyanide in aqueous samples. core.ac.uk |

Electrochemical and Titrimetric Analysis for Quantification

The quantification of this compound can be approached through methods targeting its key functional groups: the amino group and the cyanide group. Both electrochemical and titrimetric methods offer viable analytical strategies.

Electrochemical Analysis

Electrochemical methods are well-suited for the analysis of compounds that are easily oxidizable or reducible. In the case of this compound, the aromatic amino group provides an electroactive site for oxidative analysis. Techniques such as cyclic voltammetry or amperometry can be employed to study the oxidation of the amino group, providing a basis for quantification. nih.gov The electrochemical response, typically a current signal, is proportional to the concentration of the analyte.

Modern electrochemical sensors, including chemically modified electrodes, can enhance the sensitivity and selectivity of the analysis. For instance, electrodes modified with specific catalysts or nanomaterials can lower the oxidation potential and improve the signal-to-noise ratio for the detection of aromatic amines. While direct electrochemical methods for this compound are not extensively detailed in readily available literature, the principles of electrochemical analysis of aromatic amines are well-established and applicable. nih.gov

Furthermore, electrochemical techniques can also target the cyanide group. The cyanide ion can be determined electrochemically, and this could be applied after a chemical reaction to release the cyanide from the this compound molecule. sdstate.edu However, this would be an indirect method and may be subject to interferences.

Titrimetric Analysis

Titrimetric methods, while more traditional, provide a robust and cost-effective means of quantification for this compound, particularly at higher concentrations.

One common titrimetric approach for quantifying cyanides is argentometric titration. In this method, a solution of silver nitrate (B79036) is used to titrate the cyanide ions. epa.gov The endpoint is detected by the formation of a precipitate or a color change with an indicator like p-dimethylaminobenzalrhodanine. epa.gov For the analysis of this compound, a preliminary step to convert the organic cyanide to free cyanide ions would be necessary.

Alternatively, the basic amino group of this compound can be quantified through an acid-base titration. A standard solution of a strong acid, such as hydrochloric acid, can be used as the titrant. The endpoint can be determined using a suitable pH indicator or by monitoring the pH change with a potentiometer. This method is straightforward but may be affected by other acidic or basic components in the sample matrix.

| Analytical Method | Target Functional Group | Principle | Typical Application |

| Electrochemical Analysis | Aromatic Amino Group | Measurement of current from the oxidation of the amino group. | Quantification in various sample matrices, suitable for lower concentrations. |

| Argentometric Titration | Cyanide Group | Titration with silver nitrate to form a stable silver cyanide complex. epa.gov | Quantification of total cyanide content after conversion. |

| Acid-Base Titration | Amino Group | Neutralization of the basic amino group with a standard acid solution. | Purity assessment and quantification in bulk samples. |

Advanced Derivatization Methods for Enhanced Detection and Selectivity

For trace-level analysis of this compound, especially in complex matrices, derivatization is a crucial step to improve its chromatographic behavior and enhance detection sensitivity and selectivity. Derivatization chemically modifies the analyte to a form that is more suitable for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.org

Derivatization for Gas Chromatography (GC)

Direct GC analysis of this compound can be challenging due to the polarity of the amino group, which can lead to poor peak shape and adsorption on the column. Derivatization of the amino group is therefore common.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms of the amino group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amino group to form stable, volatile amides. The introduction of fluorine atoms in these derivatives significantly enhances their response with an electron capture detector (ECD), leading to very low detection limits.

Alkylation: Alkylation can also be employed, for example, using pentafluorobenzyl bromide (PFB-Br), which reacts with the amino group to introduce a pentafluorobenzyl group, again enhancing ECD sensitivity. libretexts.org

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors. libretexts.org

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino group of this compound to produce a highly fluorescent derivative, allowing for sensitive detection.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. This is a rapid and widely used pre-column derivatization method for the analysis of amino compounds.

Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives, enabling sensitive detection. libretexts.org

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

| BSTFA / MSTFA | Amino Group | GC | Increases volatility and improves peak shape. |

| TFAA / PFPA | Amino Group | GC-ECD | Enhances sensitivity with electron capture detection. |

| Dansyl Chloride | Amino Group | HPLC-Fluorescence | Produces a highly fluorescent derivative for sensitive detection. |

| OPA / Thiol | Amino Group | HPLC-Fluorescence | Rapid reaction to form intensely fluorescent products. |

| FMOC-Cl | Amino Group | HPLC-Fluorescence/UV | Forms stable, fluorescent derivatives. libretexts.org |

Analytical Challenges and Method Development for Trace Analysis in Environmental and Biological Matrices

The trace analysis of this compound in environmental and biological matrices presents significant challenges due to the compound's reactivity and the complexity of the sample matrices. nih.gov

Analytical Challenges:

Matrix Interferences: Environmental samples (e.g., water, soil) and biological samples (e.g., blood, urine) contain a multitude of organic and inorganic compounds that can interfere with the analysis. nih.govjiangnan.edu.cn These interferences can co-elute with the analyte in chromatography, suppress or enhance the signal in mass spectrometry, or react with derivatization reagents.

Analyte Stability: The cyanide group can be susceptible to hydrolysis, especially under certain pH conditions. The amino group can be oxidized. Therefore, sample collection, storage, and preparation are critical to prevent the degradation of this compound. nih.gov For instance, biological samples should be prepared to prevent cyanide degradation, and analysis should be performed as soon as possible. nih.gov

Low Concentrations: In environmental and biological monitoring, the concentrations of this compound are expected to be very low, requiring highly sensitive analytical methods. globalscientificjournal.com

Sample Preparation: The extraction of this compound from complex matrices is a critical step. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analyte from the sample. The choice of the SPE sorbent and elution solvents must be carefully optimized to achieve high recovery.

Method Development for Trace Analysis:

Developing a robust method for the trace analysis of this compound requires a multi-faceted approach:

Efficient Extraction and Cleanup: Method development should focus on optimizing sample preparation to effectively remove interferences and concentrate the analyte. This may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more advanced techniques like solid-phase microextraction (SPME).

High-Sensitivity Detection: The use of highly sensitive analytical techniques is essential. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often the methods of choice for trace analysis due to their high selectivity and sensitivity.

Derivatization: As discussed in the previous section, derivatization can significantly improve the detectability of this compound. The choice of derivatization reagent and reaction conditions must be optimized for the specific matrix and analytical technique.

Method Validation: The developed analytical method must be rigorously validated to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) in the relevant matrices.

A proposed workflow for the trace analysis of this compound in a water sample might involve:

Sample collection and preservation (e.g., refrigeration, pH adjustment).

Filtration to remove particulate matter.

Solid-phase extraction (SPE) for cleanup and pre-concentration.

Derivatization of the concentrated extract.

Analysis by GC-MS or LC-MS/MS.

| Challenge | Mitigation Strategy |

| Matrix Interferences | Use of selective extraction techniques (e.g., SPE), high-resolution chromatography, and selective detectors (e.g., MS/MS). jiangnan.edu.cn |

| Analyte Stability | Proper sample preservation (e.g., controlling pH and temperature), and prompt analysis. nih.govnih.gov |

| Low Concentrations | Pre-concentration steps (e.g., SPE), use of highly sensitive detectors, and derivatization to enhance signal. globalscientificjournal.com |

Computational Chemistry Studies of 4 Aminobenzyl Cyanide

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-aminobenzyl cyanide. These methods model the molecule's electron distribution, which governs its physical properties and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. d-nb.infoacs.org It provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.